molecular formula C20H25N5O4 B2708569 N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1903605-47-9

N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2708569
CAS No.: 1903605-47-9
M. Wt: 399.451
InChI Key: SRBKGAMRTQOKLP-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of pyrrolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core, a morpholino group, and a 3,4-dimethoxybenzyl moiety

Preparation Methods

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves several steps. One common method includes the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst to form pyrrolo[2,3-d]pyrimidines . This is followed by further reactions to introduce the morpholino and 3,4-dimethoxybenzyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as Bruton’s tyrosine kinase, which plays a role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-27-17-4-3-14(9-18(17)28-2)10-22-20(26)25-12-15-11-21-19(23-16(15)13-25)24-5-7-29-8-6-24/h3-4,9,11H,5-8,10,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBKGAMRTQOKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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